

# NMR and mass spectrometry data for C<sub>29</sub>H<sub>35</sub>N<sub>3</sub>O<sub>6</sub>S

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C<sub>29</sub>H<sub>35</sub>N<sub>3</sub>O<sub>6</sub>S

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An Application Note on the Spectroscopic Analysis of C<sub>29</sub>H<sub>35</sub>N<sub>3</sub>O<sub>6</sub>S

## Introduction

This document provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of the compound with the molecular formula **C<sub>29</sub>H<sub>35</sub>N<sub>3</sub>O<sub>6</sub>S**. The target audience for this application note includes researchers, scientists, and professionals in the field of drug development and natural product chemistry. The protocols and data presentation formats outlined herein are designed to serve as a practical template for the structural elucidation and characterization of novel small molecules. For the purpose of this note, we will consider a hypothetical structure that corresponds to the given molecular formula: a synthetic peptide derivative, hereafter referred to as "Compound 1".

## Hypothetical Structure: Compound 1

To illustrate the application of spectroscopic techniques, we propose a plausible structure for **C<sub>29</sub>H<sub>35</sub>N<sub>3</sub>O<sub>6</sub>S**, which incorporates common moieties found in pharmaceutical compounds, such as a sulfonamide and peptide-like linkages.

(A chemical structure diagram would be presented here in a full application note)

IUPAC Name: (S)-2-((S)-2-(4-(tert-butyl)phenylsulfonamido)-3-phenylpropanamido)-N-((S)-1-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)-3-methylbutanamide

## Data Presentation

The following tables summarize the expected quantitative NMR and mass spectrometry data for Compound 1.

**Table 1:  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.80 - 7.20	m	14H	-	Aromatic-H
7.05	d	1H	8.5	NH
6.85	d	1H	8.0	NH
6.50	d	1H	7.5	NH
4.60	m	1H	-	$\alpha$ -H
4.45	m	1H	-	$\alpha$ -H
4.30	m	1H	-	$\alpha$ -H
3.70	s	3H	-	$\text{OCH}_3$
3.20 - 3.00	m	4H	-	$\beta$ - $\text{CH}_2$ (x2)
2.20	m	1H	6.5	$\beta$ -CH
1.35	s	9H	-	t-butyl-H
1.25	d	3H	7.0	$\text{CH}_3$
0.90	dd	6H	6.5	$(\text{CH}_3)_2$

**Table 2:  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
172.5, 171.0, 170.5	C=O (Amide x2, Ester x1)
143.0, 138.0, 136.5	Aromatic C (quaternary)
129.5, 129.0, 128.5, 127.0	Aromatic CH
60.0, 58.5, 55.0	$\alpha$ -C
52.5	OCH <sub>3</sub>
50.0	C (quaternary, t-butyl)
38.0, 37.5	$\beta$ -CH <sub>2</sub>
31.0	$\beta$ -CH
30.0	t-butyl CH <sub>3</sub>
19.0, 18.5	CH <sub>3</sub>

**Table 3: High-Resolution Mass Spectrometry (HRMS) Data**

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	586.2323	586.2328
[M+Na] <sup>+</sup>	608.2142	608.2146

## Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for Compound 1.

### NMR Spectroscopy

#### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.

- Dissolve the sample in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a 5 mm NMR tube.

## 2. $^1\text{H}$ NMR Acquisition:

- Instrument: 500 MHz NMR Spectrometer
- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.28 s
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm
- Temperature: 298 K

## 3. $^{13}\text{C}$ NMR Acquisition:

- Instrument: 500 MHz NMR Spectrometer (125 MHz for  $^{13}\text{C}$ )
- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.09 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Temperature: 298 K

## 4. 2D NMR (COSY, HSQC, HMBC) Acquisition:

- Standard pulse programs (e.g., cosygppqf, hsqcedetgpsisp2.4, hmbcgpndqf) should be utilized.
- Optimize spectral widths in both dimensions based on the 1D spectra.
- Set the number of increments in the indirect dimension to at least 256 for adequate resolution.

## Mass Spectrometry

### 1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the compound in methanol.
- Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

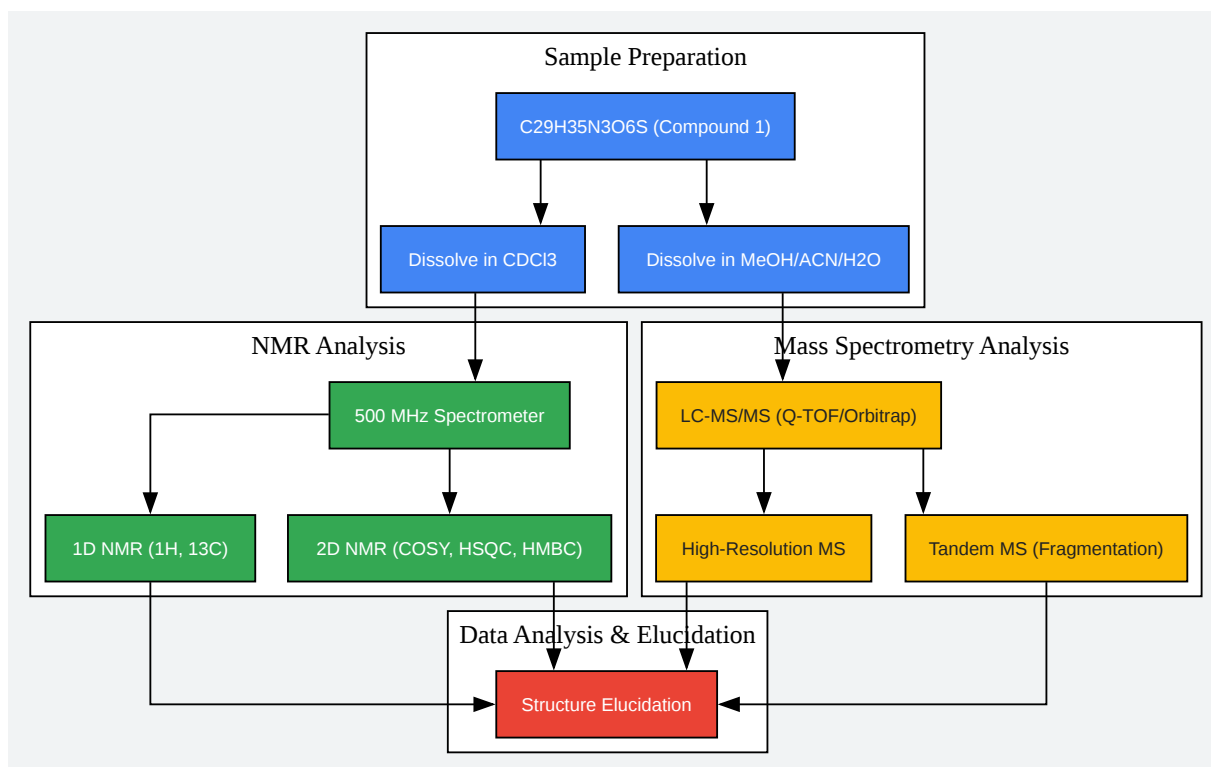
### 2. LC-MS/MS Analysis:

- LC System: Standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
- Flow Rate: 0.3 mL/min
- MS System: Q-TOF or Orbitrap mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: 100-1000 m/z.

- Data Acquisition: Perform a full MS scan followed by data-dependent MS/MS scans on the top 3 most intense ions.

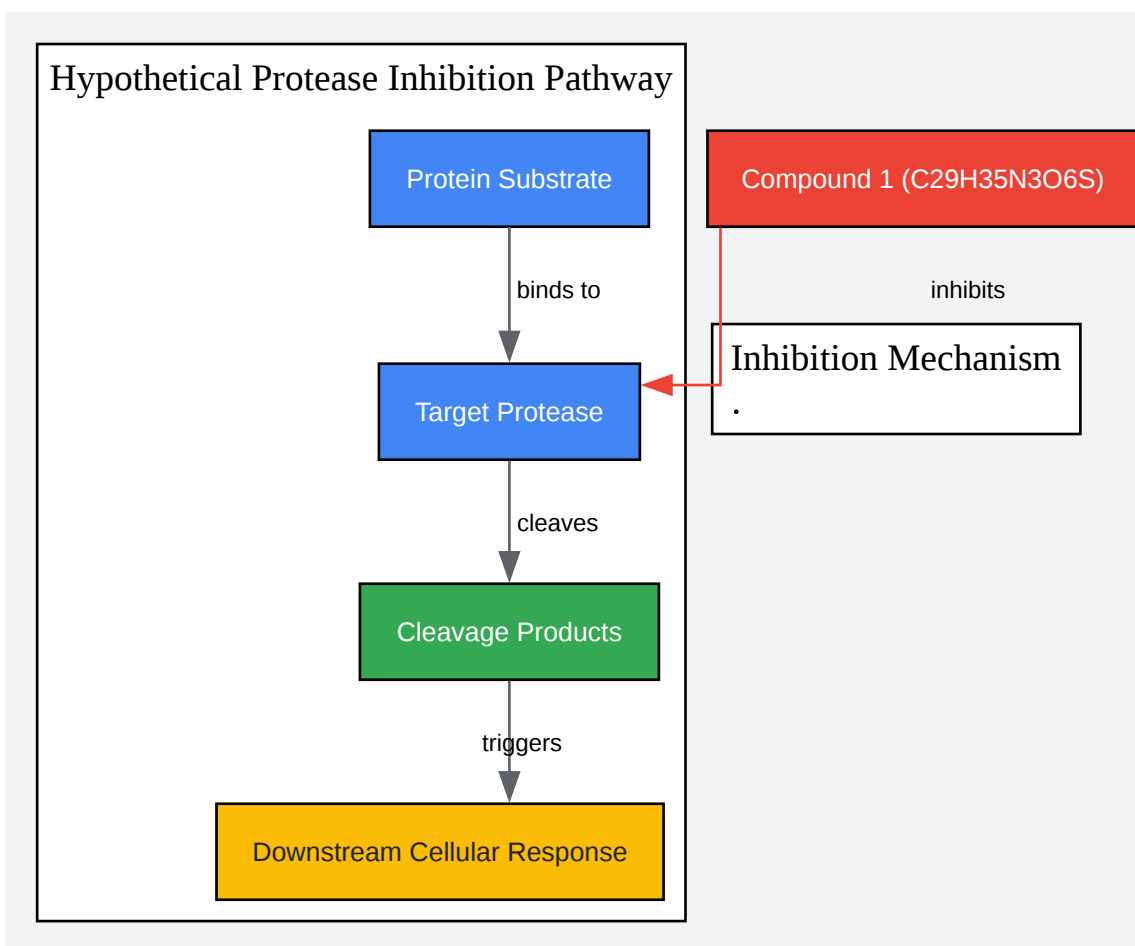
## Mandatory Visualization

The following diagrams illustrate the experimental workflow and a hypothetical biological context for Compound 1.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Hypothetical signaling pathway inhibition.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)